1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine
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Overview
Description
1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine is an organic compound with a complex structure It is characterized by the presence of an ethanamine group attached to a phenyl ring substituted with ethoxy and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine typically involves multiple steps. One common method starts with the preparation of the intermediate 4-Ethoxy-2,3,5-trimethylbenzaldehyde, which is then subjected to reductive amination using ethanamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethanamine group.
Substitution: The ethoxy and trimethyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-Ethoxy-2,3,5-trimethylbenzaldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine involves its interaction with specific molecular targets. The ethanamine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethoxy and trimethyl groups may enhance the compound’s binding affinity and specificity for its targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)ethanamine
- 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine
- 1-(2-Ethoxy-5-methylphenyl)ethanamine
Uniqueness
1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
634149-76-1 |
---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(4-ethoxy-2,3,5-trimethylphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO/c1-6-15-13-8(2)7-12(11(5)14)9(3)10(13)4/h7,11H,6,14H2,1-5H3 |
InChI Key |
ITUXEBMIXRNDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1C)C(C)N)C)C |
Origin of Product |
United States |
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